Sedenol

Descripción general

Descripción

Synthesis Analysis

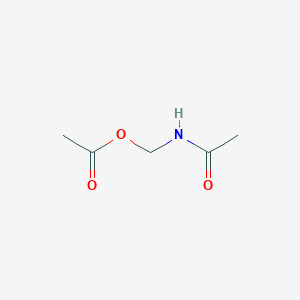

The synthesis of acetaminophen, a potential component of Sedenol, involves the reaction of p-aminophenol with acetic anhydride . This process involves solubilizing the water-insoluble amine by converting it into a water-soluble amine hydrochloride, then decolorizing. The amine hydrochloride is then neutralized with a sodium acetate buffer, immediately followed by the addition of the acylating agent .Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the reactants, products, and the conditions under which the reaction occurs . For acetaminophen, the key reaction is its synthesis from p-aminophenol and acetic anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can include characteristics such as mass, color, volume, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Without specific information about the chemical composition of Sedenol, it’s challenging to provide a detailed analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación

Endoscopic Examination Quality Improvement

- Application : Sedenol, specifically propofol, may improve the quality of upper gastrointestinal endoscopy. It is associated with better examination scores compared to midazolam sedation, thus potentially enhancing diagnostic accuracy and patient acceptance of the procedure (Meining et al., 2007).

Pediatric Endoscopy

- Application : In pediatric cases, Sedenol, in combination with other sedatives like fentanyl or midazolam, provides better sedation and ease of endoscopy compared to propofol alone. This suggests its effective application in pediatric diagnostic procedures (Disma et al., 2005).

Sedation in Intensive Care

- Application : Sedenol is crucial in the management of sedation for critically ill neurologic patients. Its use needs careful consideration of the patient's neurophysiologic conditions and potential adverse effects introduced by sedative drugs (Mirski et al., 1995).

Exocrine Pancreas Function Assessment

- Application : Sedenol's impact on exocrine pancreas gland function was studied. Moderate sedation with propofol, a common Sedenol, did not affect clinical diagnostic parameters used to diagnose pancreatic insufficiency, indicating its safety and efficacy in relevant diagnostic procedures (Conwell et al., 2005).

General Anesthesia and Sedation

- Application : Propofol, a type of Sedenol, is widely used for induction and maintenance of general anesthesia and sedation. Its pharmacokinetics and pharmacodynamics are well-understood, making it a preferred choice in clinical settings. However, due to its narrow therapeutic margin, it's recommended to be administered only by trained professionals (Sahinovic et al., 2018).

High-Risk Patient Sedation

- Application : Propofol sedation during endoscopic procedures has been characterized as safe even for high-risk patients, though they require more careful monitoring. This expands the application of Sedenol in a broader range of patient groups (Heuss et al., 2003).

Safety and Hazards

The safety and hazards associated with a medication like Sedenol would depend on its specific components. For example, acetaminophen is generally safe at recommended doses, but it can cause liver damage if taken in excess . It’s important to follow the recommended dosage instructions for any medication to minimize the risk of adverse effects.

Propiedades

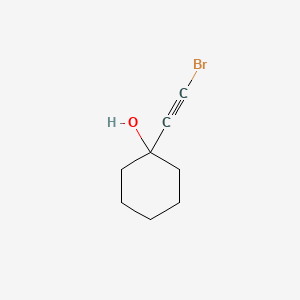

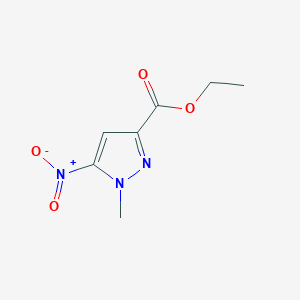

IUPAC Name |

1-(2-bromoethynyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMGSXAAVQCPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161106 | |

| Record name | Sedenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sedenol | |

CAS RN |

13957-27-2 | |

| Record name | 1-(2-Bromoethynyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13957-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sedenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-](/img/structure/B3047365.png)

![3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3047373.png)

![Benzonitrile, 4-[(methylsulfonyl)oxy]-](/img/structure/B3047374.png)

![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3047379.png)

![1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione](/img/structure/B3047381.png)

![methyl [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3047386.png)